1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate
Overview
Description
1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both an indole and a phenyl group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate typically involves multiple steps, starting with the preparation of the indole and phenyl components. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be esterified with a phenylpropanoyl chloride to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Scientific Research Applications
1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its combination of the indole and phenyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14(20(23)15-7-3-2-4-8-15)24-19(22)12-11-16-13-21-18-10-6-5-9-17(16)18/h2-10,13-14,21H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUKJYHVXHPTQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CCC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328504 | |
Record name | (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804526 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
799266-15-2 | |
Record name | (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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